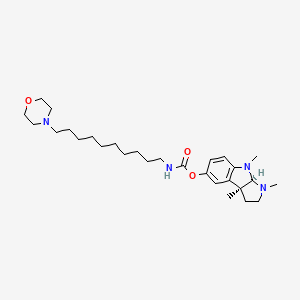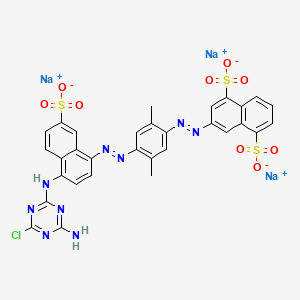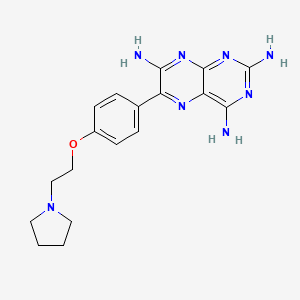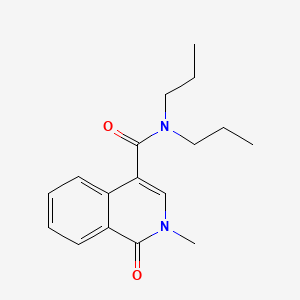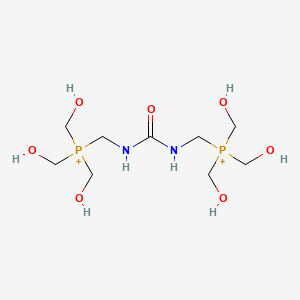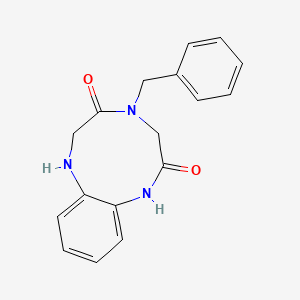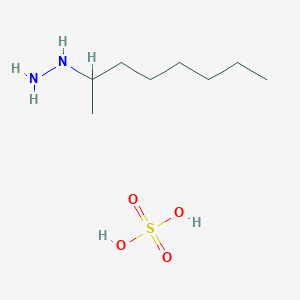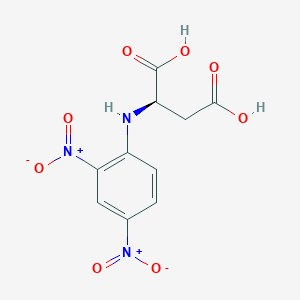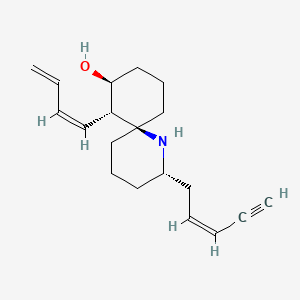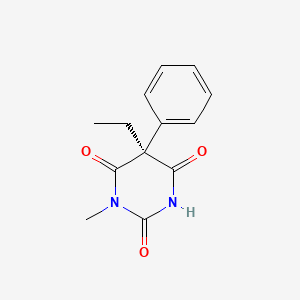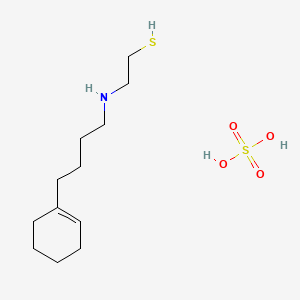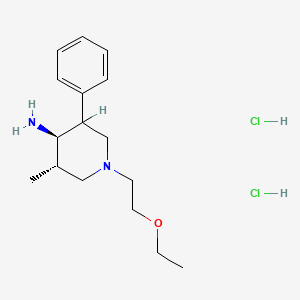
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with ethoxyethyl, methyl, and phenyl groups. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 2-ethoxyethyl bromide, followed by the introduction of a methyl group through a Friedel-Crafts alkylation. The phenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the ethoxyethyl or phenyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of receptor-ligand interactions and the effects of structural modifications on biological activity.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific receptors or enzymes. Studies may focus on its pharmacokinetics, pharmacodynamics, and potential efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its applications may include the manufacture of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
- trans-1-(2-Methoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride
- trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine hydrochloride
- trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine
Comparison: Compared to similar compounds, trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride exhibits unique properties due to the presence of the dihydrochloride salt form. This form enhances its solubility and stability, making it more suitable for certain applications. Additionally, the specific substitution pattern on the piperidine ring can influence its biological activity and chemical reactivity, distinguishing it from other related compounds.
Eigenschaften
CAS-Nummer |
126810-21-7 |
|---|---|
Molekularformel |
C16H28Cl2N2O |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
(3S,4R)-1-(2-ethoxyethyl)-3-methyl-5-phenylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-3-19-10-9-18-11-13(2)16(17)15(12-18)14-7-5-4-6-8-14;;/h4-8,13,15-16H,3,9-12,17H2,1-2H3;2*1H/t13-,15?,16+;;/m0../s1 |
InChI-Schlüssel |
AXRRJQOMGYCFPJ-YORMZRPGSA-N |
Isomerische SMILES |
CCOCCN1C[C@@H]([C@H](C(C1)C2=CC=CC=C2)N)C.Cl.Cl |
Kanonische SMILES |
CCOCCN1CC(C(C(C1)C2=CC=CC=C2)N)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


